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5-(N-Hexadecanoyl)aminoeosin

Photosensitized membrane damage Singlet oxygen lifetime Erythrocyte ghost model

5-(N-Hexadecanoyl)aminoeosin (CAS 114586-25-3, also designated E16) is a synthetic xanthene derivative of eosin Y, functionalized with a C16 hexadecanoyl (palmitoyl) fatty acid chain. This amphiphilic design combines the singlet-oxygen-generating eosin chromophore with a hydrophobic anchor that drives spontaneous insertion into lipid bilayers, concentrating the probe at the cell membrane surface.

Molecular Formula C36H39Br4NO6
Molecular Weight 901.3 g/mol
CAS No. 114586-25-3
Cat. No. B056516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-Hexadecanoyl)aminoeosin
CAS114586-25-3
Synonyms5-(N-hexadecanoyl)aminoeosin
Molecular FormulaC36H39Br4NO6
Molecular Weight901.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O
InChIInChI=1S/C36H39Br4NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(42)41-21-16-17-23-22(18-21)35(45)47-36(23)24-19-26(37)31(43)29(39)33(24)46-34-25(36)20-27(38)32(44)30(34)40/h16-20,43-44H,2-15H2,1H3,(H,41,42)
InChIKeyTVDLMLYZIDNGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(N-Hexadecanoyl)aminoeosin (CAS 114586-25-3) for Targeted Membrane Photosensitization and Singlet Oxygen Studies


5-(N-Hexadecanoyl)aminoeosin (CAS 114586-25-3, also designated E16) is a synthetic xanthene derivative of eosin Y, functionalized with a C16 hexadecanoyl (palmitoyl) fatty acid chain [1]. This amphiphilic design combines the singlet-oxygen-generating eosin chromophore with a hydrophobic anchor that drives spontaneous insertion into lipid bilayers, concentrating the probe at the cell membrane surface [2]. Its principal utility lies in spatially resolved photodynamic studies, membrane-specific oxidative damage models, and time-resolved singlet oxygen (¹O₂) phosphorescence measurements, where precise control over photosensitizer localization is essential for meaningful data interpretation [3].

Critical Functional Differences Between 5-(N-Hexadecanoyl)aminoeosin and Generic Eosin or Alternative Lipophilic Probes


Simple substitution with unmodified eosin Y or even another lipophilic eosin derivative can lead to completely different experimental outcomes because membrane localization, aggregation state, and sensitivity to aqueous quenchers are governed by the specific interplay of the chromophore and the linker [1]. For instance, eosin maleimide (EYMA) targets protein sites rather than lipid sites, and its photodynamic effects in erythrocyte membranes respond differently to deuterium oxide solvent and iodide quenching compared to 5-(N-hexadecanoyl)aminoeosin [1]. Similarly, lipophilic fluorescein analogs such as 5-(N-hexadecanoyl)aminofluorescein share the membrane-anchoring motif but produce approximately 11-fold less singlet oxygen due to the inherent photophysical inferiority of the fluorescein chromophore [2]. These differences are not cosmetic—they directly dictate which reactive oxygen species pathways are activated, which membrane components are damaged, and whether the data can be interpreted within a diffusion-based kinetic model [3].

Quantitative Differential Evidence for 5-(N-Hexadecanoyl)aminoeosin Against Its Closest Analogs


Deuterium Oxide Enhancement of Photohemolysis: 5-(N-Hexadecanoyl)aminoeosin vs. Eosin Maleimide (EYMA)

In a direct head-to-head comparison using erythrocyte membranes, replacing H₂O buffer with D₂O increased the photohemolysis rate sensitized by 5-(N-hexadecanoyl)aminoeosin (E16) by 41%, whereas D₂O produced no detectable increase in photohemolysis rate when eosin maleimide (EYMA) was the sensitizer [1]. This differential solvent isotope effect indicates that singlet oxygen generated by E16 within the lipid bilayer escapes into the aqueous phase and contributes to membrane lysis, while ¹O₂ from protein-bound EYMA is largely quenched before it can diffuse to critical targets.

Photosensitized membrane damage Singlet oxygen lifetime Erythrocyte ghost model

Iodide Quenching Sensitivity in Biological Membranes: Lipid-Anchored E16 vs. Protein-Bound EYMA

Iodide ion (I⁻) exerted a measurable inhibition on both photohemolysis and acetylcholinesterase (AchE) loss when 5-(N-hexadecanoyl)aminoeosin (E16) was the photosensitizer, yet had virtually no influence on either endpoint when eosin maleimide (EYMA) was used under the same erythrocyte membrane conditions [1]. This discrimination arises because E16 generates singlet oxygen within the lipid phase, from which ¹O₂ must traverse an aqueous-accessible region where the water-soluble iodide quencher can intercept it. In contrast, ¹O₂ produced by EYMA at protein sites is quenched locally and does not encounter iodide in the aqueous compartment.

Singlet oxygen quenching Membrane protein damage Acetylcholinesterase inactivation

Solvent-Dependent Aggregation and Singlet Oxygen Generation: E16 vs. EYMA in Aqueous vs. Ethanolic Media

In aqueous solution, eosin maleimide (EYMA) was more effective than 5-(N-hexadecanoyl)aminoeosin (E16) at bleaching the singlet-oxygen trap RNO, a difference attributed to E16 aggregation into micelles that reduces its effective photosensitizing monomer concentration. However, in 50% ethanol-water mixtures—where both sensitizers exist as monomers—E16 was slightly more effective than EYMA at bleaching the lipophilic trap DPBF, demonstrating equivalent or marginally superior singlet oxygen generation capacity when aggregation is suppressed [1]. This establishes that the intrinsic photochemical reactivity of E16 matches that of the protein-targeted analog, provided the formulation solvent maintains monomeric dispersion.

Dye aggregation Singlet oxygen quantum yield Photobleaching assays

Membrane Surface Localization and Quantitative Validation Against a Singlet Oxygen Diffusion Model

Time-resolved 1270 nm phosphorescence measurements from L1210 leukemia cells labeled with 5-(N-hexadecanoyl)aminoeosin revealed that the intensity and kinetics of singlet oxygen emission were in excellent agreement with the predictions of a one-dimensional model of ¹O₂ diffusion and quenching, consistent with the sensitizer concentrating exclusively at the cell membrane surface [1]. The model's validity depends on the photosensitizer being confined to a thin planar region (the membrane), from which ¹O₂ diffuses into the buffer. Eosin Y or other water-soluble eosin derivatives lacking the hexadecanoyl tail cannot achieve this defined spatial localization and would produce a fundamentally different emission profile that deviates from the planar-source diffusion model.

Photosensitizer localization Singlet oxygen phosphorescence Diffusion-reaction modeling

Singlet Oxygen Production Superiority of the Eosin Chromophore Over Fluorescein in a Membrane-Targeted Context

When the eosin chromophore is employed as a photosensitizing moiety, it generates approximately 11-fold more singlet oxygen (¹O₂) than fluorescein under equivalent conditions, and achieves roughly 5-fold greater efficiency in chromophore-assisted light inactivation (CALI) of a target protein in living cells [1]. Although this comparison was performed with an eosin-antibody conjugate rather than the hexadecanoyl derivative directly, the fundamental photophysical advantage resides in the eosin xanthene core (tetrabrominated), which is identical to that of 5-(N-hexadecanoyl)aminoeosin. Therefore, for applications requiring membrane-localized singlet oxygen generation, this compound intrinsically outperforms its closest structural analog, 5-(N-hexadecanoyl)aminofluorescein, which shares the same C16 membrane anchor but carries the less efficient fluorescein chromophore.

Chromophore-assisted light inactivation (CALI) Singlet oxygen quantum yield Fluorescein-eosin comparison

Singlet Oxygen Emission Lifetime as a Probe of Membrane Microenvironment: Quantitative Data from Human Erythrocyte Ghosts

When 5-(N-hexadecanoyl)aminoeosin-labeled unsealed human red cell ghosts were suspended in D₂O buffer, time-resolved measurements of singlet oxygen phosphorescence at 1270 nm yielded a long emission lifetime of 23 ± 1 μs [1]. This prolonged lifetime arises because the majority of singlet oxygen generated within the thin ghost membrane escapes into the surrounding D₂O buffer before being quenched. In contrast, the intrinsic singlet oxygen lifetime within the membrane itself was estimated at only 24–130 ns after ghost dispersion with detergent, revealing that membrane proteins are the dominant quenchers (accounting for >90% of total quenching vs. 2–7% from lipids) [1]. This quantitative lifetime contrast is a direct functional readout of membrane protein density and accessibility, and it is accessible only with a membrane-anchored photosensitizer that permits ¹O₂ to diffuse into the aqueous phase.

Singlet oxygen lifetime Membrane protein quenching 1270 nm phosphorescence

Definitive Application Scenarios for 5-(N-Hexadecanoyl)aminoeosin (CAS 114586-25-3) Based on Quantitative Differentiation Evidence


Spatially Resolved Studies of Singlet Oxygen Diffusion Across Lipid Bilayers

The validated one-dimensional diffusion model and the 23 ± 1 μs emission lifetime in D₂O buffer [1] make this compound the preferred photosensitizer for experiments that require a defined planar singlet oxygen source at the membrane surface. The agreement between experimental ¹O₂ emission kinetics and model predictions [2] provides a built-in quality control check: deviation from the model signals either improper labeling or membrane disruption. This is not achievable with water-soluble eosin or untargeted lipophilic probes that distribute into intracellular membranes.

Discrimination of Lipid-Domain vs. Protein-Domain Photooxidative Damage Pathways

The differential sensitivity of 5-(N-hexadecanoyl)aminoeosin-sensitized photohemolysis to iodide quenching and deuterium oxide enhancement—compared to the complete insensitivity of eosin maleimide-sensitized reactions [1]—enables researchers to deconvolve whether oxidative damage initiates in the lipid phase or at protein sites within the same membrane. This binary discrimination is essential for mechanism-of-action studies of photodynamic antimicrobial agents and for validating computational models of membrane photodamage.

Quantitative Measurement of Membrane Protein Quenching Capacity Using Singlet Oxygen Lifetime as a Readout

The >200-fold difference between the ¹O₂ emission lifetime in buffer (23 μs) and the estimated intramembrane lifetime (24–130 ns) [1] provides a dynamic range that is sufficiently large to detect changes in membrane protein content or conformation. By labeling membranes with 5-(N-hexadecanoyl)aminoeosin and measuring the time-resolved 1270 nm phosphorescence signal, researchers can quantify the singlet oxygen quenching capacity of membrane proteins—a parameter that correlates with oxidative stress susceptibility and that varies with disease state, aging, or pharmacological intervention [1].

High-Efficiency Membrane Photodynamic Inactivation Where Fluorescein-Based Probes Are Insufficient

For applications requiring localized singlet oxygen generation at the plasma membrane with maximal quantum efficiency, 5-(N-hexadecanoyl)aminoeosin provides the membrane-targeting specificity of a C16 anchor combined with the ~11-fold singlet oxygen yield advantage of the eosin chromophore over fluorescein [1]. This translates to lower requisite light doses, reduced thermal damage to adjacent structures, and more complete target inactivation in experimental systems such as CALI, antimicrobial photodynamic therapy, and light-triggered drug release from liposomal carriers.

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